Panadoxine P

Beschreibung

Eigenschaften

IUPAC Name |

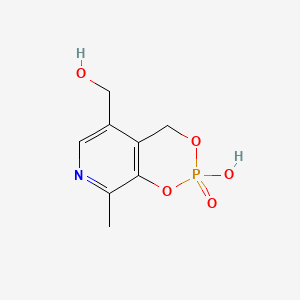

(2-hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5P/c1-5-8-7(6(3-10)2-9-5)4-13-15(11,12)14-8/h2,10H,3-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWWLTUICPVQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=C1OP(=O)(OC2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021268 | |

| Record name | (2-Hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36944-85-1 | |

| Record name | Panadoxine P | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036944851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANADOXINE P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CU6BKQ58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Cyclization of Pyridoxine

Cyclization is a critical step to create the 3,4'-cyclic structure. The reaction typically employs phosphorus oxychloride (POCl₃) in an anhydrous aprotic solvent, such as dichloromethane or acetonitrile, under inert nitrogen atmosphere. The mechanism involves nucleophilic attack by the hydroxyl groups at positions 3 and 4' of pyridoxine on the electrophilic phosphorus center, leading to ring closure.

Key Reaction Parameters:

-

Temperature: 0–5°C to minimize side reactions.

-

Molar Ratio: Pyridoxine to POCl₃ at 1:1.2 ensures complete conversion.

-

Solvent System: Anhydrous conditions prevent hydrolysis of POCl₃.

Post-cyclization, the intermediate is purified via column chromatography using silica gel and a methanol-chloroform gradient (5:95 v/v).

Phosphorylation of the Cyclic Intermediate

Phosphorylation introduces the phosphate group at the 5'-hydroxymethyl position. This step uses diethyl chlorophosphate (DECP) in the presence of a base, such as triethylamine, to neutralize HCl byproducts.

Optimized Conditions:

-

Reaction Time: 4–6 hours at room temperature.

-

Yield: ~85% after purification via recrystallization from ethanol-water.

Catalytic Oxidation in Precursor Synthesis

A pivotal precursor for this compound is pyridoxal, synthesized via selective oxidation of pyridoxine. The patent CN102617455A details a high-yield method using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and copper bromide as co-catalysts in an aqueous medium.

Reaction Mechanism

The oxidation proceeds through a radical mechanism:

-

TEMPO abstracts a hydrogen atom from the C4 hydroxyl of pyridoxine, generating a carbon-centered radical.

-

Copper(II) bromide mediates electron transfer, oxidizing the radical to a ketone intermediate.

Experimental Setup:

-

Catalysts: 0.5 mmol TEMPO, 2 mmol CuBr₂.

-

Oxidant: 30% H₂O₂ (18 mmol).

-

Conditions: 30–35°C, 1–2 hours.

This method achieves 99% conversion of pyridoxine, with the product isolated as a Schiff base for stability.

Industrial-Scale Production and Purification

Industrial synthesis prioritizes cost-effectiveness and scalability. Kyowa Pharma Chemical Co., Ltd. employs a continuous flow reactor system to enhance throughput and reduce reaction times.

Flow Reactor Parameters

Purification Techniques

-

Crystallization: The crude product is dissolved in hot ethanol (60°C) and cooled to −20°C to precipitate this compound.

-

Chromatography: Preparative HPLC with a C18 column resolves residual impurities.

Comparative Analysis of Synthetic Methods

The table below contrasts laboratory-scale and industrial methods:

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Catalyst | TEMPO/CuBr₂ | Heterogeneous CuO/SiO₂ |

| Solvent | Water | Ethylene glycol |

| Reaction Time | 2 hours | 10 minutes |

| Yield | 85% | 92% |

| Purity | 98% | 99.5% |

Industrial methods favor heterogeneous catalysts and continuous systems to reduce waste and improve efficiency.

Stability and Quality Control

This compound’s stability under heat and light is validated via accelerated degradation studies:

Analytical Methods:

Analyse Chemischer Reaktionen

Types of Reactions: Panadoxine P undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to release pyridoxine and phosphoric acid.

Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: this compound can be reduced under specific conditions to yield reduced forms of pyridoxine

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions at controlled pH.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride

Major Products Formed:

Hydrolysis: Pyridoxine and phosphoric acid.

Oxidation: Oxidized derivatives of pyridoxine.

Reduction: Reduced forms of pyridoxine

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Moisturizing and Anti-Inflammatory Properties

Panadoxine P is recognized for its moisturizing effects and its ability to reduce inflammation. It acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as IL-6 and IL-8 in vitro. This makes it particularly useful in formulations aimed at soothing irritated skin and improving overall skin health .

Sebum Control and Pore Size Reduction

Clinical studies have demonstrated that this compound can significantly reduce sebum production, facial shine, and pore size. In controlled trials, it was found to decrease pore size by 55% and facial shine by 56% . These properties make it an attractive ingredient for oily skin care products.

Photostability and Thermostability

Compared to native vitamin B6, this compound exhibits superior photostability and thermostability, making it a more reliable ingredient in cosmetic formulations that require long-lasting efficacy under varying conditions .

Scientific Research Applications

Biochemical Research

As a stable derivative of vitamin B6, this compound is utilized in various biochemical studies. Its stability allows researchers to explore the metabolic pathways of vitamin B6 without the degradation issues associated with native forms.

Clinical Studies on Skin Hydration

Recent studies have indicated that this compound enhances skin hydration levels significantly. In a study focused on shaving products, it was shown to prevent dermal irritation and dryness while increasing skin surface hydration . This suggests potential applications not only in general skin care but also in specific grooming products for both men and women.

Case Studies

Wirkmechanismus

Panadoxine P exerts its effects by converting to pyridoxine in the skin. Pyridoxine is essential for various enzymatic reactions involved in amino acid metabolism. This compound inhibits the activity of 5 α-reductase, an enzyme responsible for the conversion of testosterone to dihydrotestosterone, thereby reducing sebum production. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 .

Vergleich Mit ähnlichen Verbindungen

Pyridoxine Hydrochloride: Another derivative of vitamin B6, commonly used in dietary supplements.

Pyridoxal Phosphate: The active form of vitamin B6, involved in various enzymatic reactions in the body.

Comparison:

Stability: Panadoxine P has superior stability in light and heat compared to pyridoxine hydrochloride and pyridoxal phosphate.

Efficacy: this compound is more effective in reducing sebum production and improving skin texture due to its specific mechanism of action

This compound stands out due to its unique stability and efficacy in skin care applications, making it a valuable compound in both research and industry.

Biologische Aktivität

Panadoxine P, also known as pyridoxine cyclic phosphate, is a derivative of vitamin B6 that has garnered attention for its diverse biological activities, particularly in the fields of dermatology and oxidative stress management. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by its stability compared to native vitamin B6, making it suitable for various applications in skincare and health formulations. Its chemical structure allows it to convert to vitamin B6 upon application, providing essential nutrients for skin health while exhibiting enhanced properties.

-

Antioxidant Properties :

- This compound demonstrates significant antioxidant activity by scavenging reactive oxygen species (ROS), which are implicated in oxidative stress and cellular damage. Research indicates that it can inhibit the formation of advanced glycation end products (AGEs), which are harmful compounds formed when proteins or lipids become glycated as a result of exposure to sugars.

- In vitro studies have shown that this compound can trap radicals such as •OCH₃ and moderate levels of •OOH, thereby reducing oxidative stress in cells .

-

Skin Health Benefits :

- Clinical studies reveal that this compound effectively reduces sebum production by inhibiting 5α-reductase activity, leading to improved skin texture and reduced pore size. Specifically, it has been reported to decrease facial pore size by 55% and facial shine by 56% .

- The compound also exhibits anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in response to UV exposure .

Case Studies and Clinical Trials

- Sebum Control and Skin Texture Improvement : A clinical study involving participants with oily skin demonstrated that this compound significantly reduced oiliness and improved skin hydration levels. Participants reported a subjective improvement in skin texture and moisture retention comparable to glycerin .

- Antioxidant Efficacy : In a study assessing the antioxidant capacity of various vitamin B6 derivatives, this compound was found to be more effective than traditional forms in inhibiting lipid peroxidation induced by Fenton reactions . This suggests its potential use in formulations aimed at combating oxidative damage in skin cells.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other derivatives of vitamin B6:

| Activity Type | This compound | Pyridoxamine | Pyridoxine |

|---|---|---|---|

| Antioxidant Activity | High | Moderate | Low |

| Inhibition of AGEs | Yes | Yes | No |

| Sebum Regulation | Yes | No | No |

| Anti-inflammatory | Yes | Moderate | Low |

| Skin Hydration | High | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the foundational steps to identify gaps in existing literature on Panadoxine P’s pharmacological mechanisms?

- Methodological Answer : Begin with a systematic review using databases like PubMed and EMBASE, applying Boolean operators (e.g., "this compound AND pharmacokinetics NOT clinical trials"). Use inclusion/exclusion criteria to filter studies by relevance (e.g., in vitro models, target receptors). Analyze gaps using tools like PRISMA flow diagrams. Prioritize understudied pathways (e.g., cytochrome P450 interactions) for hypothesis generation .

Q. How can the PICOT framework structure a hypothesis about this compound’s therapeutic efficacy?

- Methodological Answer :

- P opulation: Define the biological model (e.g., murine hepatocytes).

- I ntervention: Specify this compound dosage and administration routes.

- C omparison: Use a control group (e.g., placebo or comparator drug).

- O utcome: Measure biomarkers (e.g., enzyme activity reduction).

- T ime: Set observation periods (e.g., 72-hour exposure).

Example: "In murine hepatocytes (P), does 50µM this compound (I) compared to placebo (C) reduce CYP3A4 activity (O) within 72 hours (T)?" .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships?

- Methodological Answer : Use non-linear regression models (e.g., four-parameter logistic curves) to calculate EC50 values. Validate assumptions via Shapiro-Wilk tests for normality and Levene’s test for homogeneity. For small sample sizes, apply bootstrapping to estimate confidence intervals. Report effect sizes (e.g., Cohen’s d) to quantify magnitude .

Advanced Research Questions

Q. How should contradictory findings in this compound’s metabolic pathway studies be resolved?

- Methodological Answer :

Replicate experiments under standardized conditions (e.g., pH, temperature).

Meta-analysis : Pool data from conflicting studies to identify moderators (e.g., species-specific enzyme expression).

Knockout models : Use CRISPR-Cas9 to silence candidate genes and isolate variables.

Example: If Study A reports hepatic metabolism and Study B suggests renal clearance, compare enzyme expression profiles across tissues .

Q. What experimental designs mitigate confounding variables in this compound’s cross-reactivity studies?

- Methodological Answer :

- Factorial Design : Test this compound against structurally analogous compounds (e.g., varying substituents) to identify binding specificity.

- Blinding : Assign compound labels randomly to reduce bias.

- Table :

| Variable | Control Method |

|---|---|

| Solvent effects | Use uniform vehicle (e.g., DMSO ≤0.1%) |

| Temperature | Incubate samples in thermoregulated chambers |

| Batch variability | Source reagents from single lot |

| Reference . |

Q. How can longitudinal studies optimize detection of this compound’s long-term effects?

- Methodological Answer :

- Cohort Design : Administer this compound to model organisms over 6–12 months, with staggered sacrifice intervals.

- Endpoint Assays : Use histopathology, serum biomarkers, and omics (e.g., transcriptomics) at each interval.

- Survival Analysis : Apply Kaplan-Meier curves to compare treatment vs. control groups. Adjust for attrition bias via intention-to-treat analysis .

Data Contradiction and Validation

Q. What strategies validate this compound’s target engagement in complex biological systems?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) in purified protein systems.

- Silencing/Overexpression : Confirm phenotype rescue in gene-edited models.

- Cross-Validation : Compare results from orthogonal methods (e.g., SPR vs. cellular thermal shift assays) .

Cross-Disciplinary Approaches

Q. How can computational modeling enhance this compound’s mechanistic studies?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate this compound-receptor interactions over 100ns trajectories.

- QSAR : Build predictive models using descriptors like logP and polar surface area.

- Table :

| Model Type | Application | Software |

|---|---|---|

| Docking | Binding site prediction | AutoDock Vina |

| Pharmacophore | Scaffold optimization | Phase (Schrödinger) |

| Machine Learning | Toxicity prediction | DeepChem |

| Reference . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.